Comparative AChE Inhibition Potency: Diazoxon vs. Diazinon and Chlorpyrifos-oxon
Diazoxon demonstrates an in vitro acetylcholinesterase (AChE) inhibitory potency that is several orders of magnitude greater than its parent compound, diazinon, and is comparable to chlorpyrifos-oxon. In a 20-minute assay using electric eel AChE, the IC50 for diazoxon was determined to be 5.1 × 10⁻⁸ M, whereas diazinon exhibited an IC50 greater than 2.0 × 10⁻⁴ M, indicating a >3,900-fold increase in potency upon metabolic activation [1]. In the same study, the IC50 for chlorpyrifos-oxon was 3.0 × 10⁻⁸ M, a 1.7-fold difference [2]. The calculated inhibition constant (Ki) for diazoxon was 7.9 × 10⁻⁷ M [2].
| Evidence Dimension | In vitro AChE Inhibition (IC50, 20 min) |
|---|---|
| Target Compound Data | 5.1 × 10⁻⁸ M (diazoxon) |
| Comparator Or Baseline | >2.0 × 10⁻⁴ M (diazinon); 3.0 × 10⁻⁸ M (chlorpyrifos-oxon) |
| Quantified Difference | Diazoxon is >3,900-fold more potent than diazinon. Diazoxon is 1.7-fold less potent than chlorpyrifos-oxon. |
| Conditions | Electric eel acetylcholinesterase, 20-minute pre-incubation |
Why This Matters
The >3,900-fold difference in potency confirms that diazoxon, not diazinon, is the primary toxicant, making its use essential for accurate AChE inhibition studies, while its 1.7-fold lower potency relative to chlorpyrifos-oxon defines its specific position in comparative oxon toxicity ranking.
- [1] Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Table 1. View Source
- [2] Colović, M. B., Krstić, D. Z., Ušćumlić, G. S., & Vasić, V. M. (2011). Single and simultaneous exposure of acetylcholinesterase to diazinon, chlorpyrifos and their photodegradation products. Pesticide Biochemistry and Physiology, 100(1), 16-22. View Source
